

# Application Notes and Protocols for Rapamycin in Mouse Models of Aging

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of rapamycin in mouse models of aging. Rapamycin, an inhibitor of the mechanistic target of rapamycin (mTOR), has been consistently shown to extend lifespan and improve healthspan in mice, making it a cornerstone compound in geroscience research.[1][2][3][4]

## **Quantitative Data Summary**

The effects of rapamycin on lifespan in mice are influenced by several factors, including dose, sex, genetic background, and the age at which treatment begins.[1][5][6] The following tables summarize key quantitative data from various studies.

Table 1: Lifespan Extension in Mice Treated with Rapamycin



| Mouse<br>Strain                                | Sex              | Age at<br>Treatmen<br>t Start | Rapamyci<br>n Dose                         | Mean<br>Lifespan<br>Increase<br>(%) | Median<br>Lifespan<br>Increase<br>(%) | Referenc<br>e |
|--|------------------|-------------------------------|--|-------------------------------------|---------------------------------------|---------------|
| Genetically<br>heterogene<br>ous (UM-<br>HET3) | Male             | 600 days                      | 14 ppm in<br>food (~2.24<br>mg/kg/day)     | 9                                   | -                                     | [7]           |
| Genetically<br>heterogene<br>ous (UM-<br>HET3) | Female           | 600 days                      | 14 ppm in<br>food (~2.24<br>mg/kg/day)     | 13-14                               | -                                     | [7]           |
| Genetically<br>heterogene<br>ous (UM-<br>HET3) | Male             | 9 months                      | 14 ppm in food                             | -                                   | 10                                    | [8]           |
| Genetically<br>heterogene<br>ous (UM-<br>HET3) | Female           | 9 months                      | 14 ppm in food                             | -                                   | 18                                    | [8]           |
| Genetically<br>heterogene<br>ous               | Male             | -                             | Higher<br>dose (3x<br>previous<br>studies) | -                                   | 23                                    | [5]           |
| Genetically<br>heterogene<br>ous               | Female           | -                             | Higher<br>dose (3x<br>previous<br>studies) | -                                   | 26                                    | [5]           |
| C57BL/6J                                       | Male &<br>Female | 4 months                      | -  | 11-16                               | -                                     | [9]           |
| BKS-<br>Leprdb<br>(Type 2                      | Female           | -                             | -  | Doubled<br>lifespan                 | -                                     | [10]          |



| diabetes<br>model)                              |      |   |   |           |   |      |
|---|------|---|---|-----------|---|------|
| BKS-<br>Leprdb<br>(Type 2<br>diabetes<br>model) | Male | - | - | No effect | - | [10] |

Note: Lifespan extension can vary significantly between studies and experimental sites.[1][7]

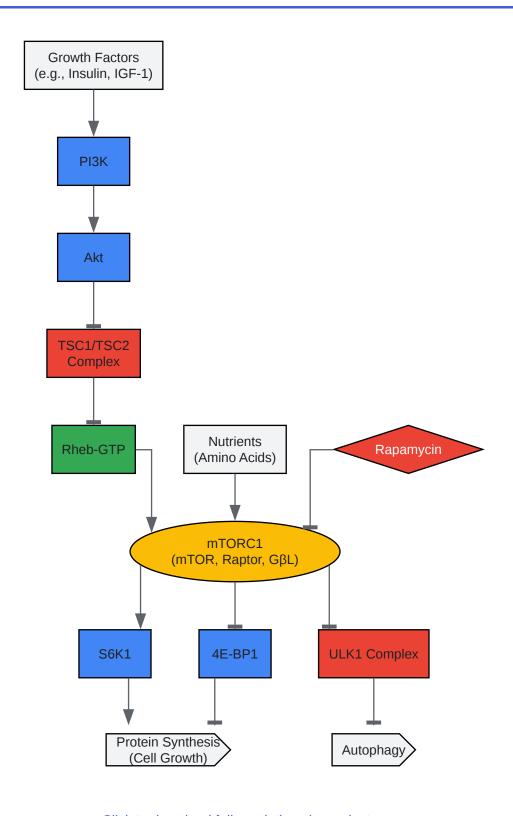
Table 2: Rapamycin Dosing and Administration

| Administration<br>Route             | Dose Range                                       | Frequency                            | Vehicle/Formul<br>ation   | Reference               |
|-------------------------------------|--|--------------------------------------|---|-------------------------|
| Oral (in food)                      | 14 ppm - 126<br>ppm (~2.24 -<br>20.16 mg/kg/day) | Daily                                | Encapsulated for enteric release                                      | [2][10]                 |
| Intraperitoneal<br>(i.p.) injection | 0.5 - 8 mg/kg                                    | Daily, 3<br>times/week, or<br>weekly | 100% ethanol<br>stock diluted in<br>10% PEG400<br>and 10% Tween<br>80 | [2][10][11][12]<br>[13] |
| Oral gavage                         | -  | Daily                                | -   | [11]                    |
| In drinking water                   | -  | Daily                                | -   | [11]                    |
| Subcutaneous (s.c.) injection       | 1.5 mg/kg  | -                                    | -   | [10]                    |

# **Signaling Pathways**

Rapamycin's primary mechanism of action is the inhibition of the mTORC1 complex.[14][15]





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Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin on mTORC1.

## **Experimental Protocols**



# Rapamycin Administration via Intraperitoneal (i.p.) Injection

This protocol is adapted from methodologies described in various studies.[12][13]

#### Materials:

- Rapamycin powder (e.g., LC Laboratories, Cat. No. R-5000)
- 100% Ethanol
- PEG400 (Polyethylene glycol 400)
- Tween 80 (Polysorbate 80)
- Sterile microcentrifuge tubes
- Sterile syringes and needles (e.g., 27-30 gauge)
- 0.22 μm sterile filter

#### Procedure:

- Stock Solution Preparation (50 mg/mL):
  - Aseptically, add 2 mL of 100% ethanol to 100 mg of rapamycin powder to create a 50 mg/mL stock solution.
  - Aliquot into sterile microcentrifuge tubes (e.g., 250 μL per tube) and store at -80°C.[13]
- Vehicle Preparation:
  - Prepare a 10% PEG400 solution by adding 2 mL of PEG400 to 18 mL of sterile water.
  - Prepare a 10% Tween 80 solution by adding 2 mL of Tween 80 to 18 mL of sterile water.
    Mix gently to avoid excessive foaming.



- Combine equal volumes of the 10% PEG400 and 10% Tween 80 solutions to create the final vehicle.
- Working Solution Preparation (e.g., 1 mg/mL for a 6 mg/kg dose):
  - To prepare 10 mL of a 1 mg/mL rapamycin working solution:
    - Combine 5 mL of 10% PEG400 and 5 mL of 10% Tween 80.
    - Add 200 μL of the 50 mg/mL rapamycin stock solution.[13]
    - Mix thoroughly.
  - Sterilize the working solution by passing it through a 0.22 μm filter.
  - Aliquot and store at -20°C.
- Administration:
  - Thaw the rapamycin working solution and the vehicle control on ice.
  - Calculate the injection volume based on the mouse's body weight and the desired dose (e.g., for a 6 mg/kg dose and a 1 mg/mL solution, inject 6 μL per gram of body weight).
  - Administer the calculated volume via intraperitoneal injection.

## **Assessment of Aging Biomarkers**

Rapamycin treatment has been shown to affect various biomarkers of aging.[16][17][18]

#### 3.2.1. mTORC1 Activity:

- Method: Western Blotting for phosphorylated S6 ribosomal protein (p-S6), a downstream target of mTORC1.[12]
- · Protocol:
  - Sacrifice mice and harvest tissues of interest (e.g., liver, heart, muscle).



- Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
- Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against p-S6 and total S6.
- Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
- Quantify band intensity and normalize p-S6 levels to total S6. A decrease in the p-S6/S6 ratio indicates mTORC1 inhibition.

#### 3.2.2. Autophagy:

- Method: Western Blotting for LC3-II/LC3-I ratio. An increased ratio is indicative of enhanced autophagy.[16]
- Protocol:
  - Follow steps 1-5 from the mTORC1 activity protocol.
  - Probe the membrane with a primary antibody against LC3.
  - Incubate with an appropriate secondary antibody and visualize.
  - Quantify the band intensities for both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio suggests an induction of autophagy.

#### 3.2.3. Inflammation:

- Method: Multiplex immunoassay (e.g., Luminex) or ELISA for circulating inflammatory cytokines.
- Protocol:

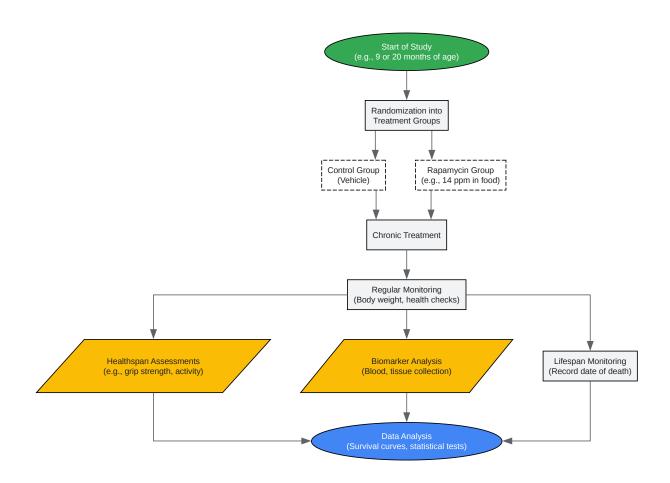


- Collect blood from mice via cardiac puncture or tail vein bleeding into EDTA-coated tubes.
- Centrifuge to separate plasma and store at -80°C.
- Analyze plasma samples for levels of inflammatory markers such as IL-6, TNF-α, and IL-1β using a commercially available multiplex immunoassay or individual ELISA kits according to the manufacturer's instructions.[17][18]

## **Experimental Workflow**

The following diagram illustrates a typical workflow for a study investigating the effects of rapamycin on aging in mice.





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Caption: A typical experimental workflow for a rapamycin aging study in mice.

### **Potential Side Effects and Considerations**

While rapamycin has demonstrated significant benefits, it is important to be aware of potential side effects observed in mouse models, which can include:



- Metabolic Changes: Altered glucose homeostasis, insulin resistance, and hyperlipidemia have been reported.[3][19][20][21]
- Gonadal Atrophy: Particularly testicular atrophy has been noted.[3][19]
- Cataracts: An increased incidence of cataracts may occur with long-term treatment.[19]
- Impaired Wound Healing: Due to its immunosuppressive effects.[19][20]
- Hematological Effects: Such as thrombocytopenia.[19][20]

Researchers should carefully monitor for these potential adverse effects throughout their studies. Intermittent dosing strategies are being explored as a means to mitigate side effects while retaining the benefits of rapamycin treatment.[3][12][22] The effects of rapamycin can also be sex-dependent, with females sometimes showing a more robust response at lower doses.[5][6][19][22] This highlights the importance of including both sexes in experimental designs.

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